molecular formula C79H116N22O17 B12374091 Angiotensinogen (1-13) (human)

Angiotensinogen (1-13) (human)

Cat. No.: B12374091
M. Wt: 1645.9 g/mol
InChI Key: LNAACUNIBFSGKG-NIHJDLRZSA-N
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Description

Angiotensinogen (1-13) (human) is a peptide fragment derived from the precursor protein angiotensinogen. Angiotensinogen is a key component of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance in the body. The peptide fragment angiotensinogen (1-13) is of significant interest due to its potential biological activities and implications in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensinogen (1-13) (human) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under controlled conditions, including specific pH, temperature, and solvent environments to ensure the correct formation of peptide bonds .

Industrial Production Methods: Industrial production of angiotensinogen (1-13) (human) involves scaling up the SPPS process. This includes optimizing reaction conditions, such as the concentration of reagents and the duration of each synthesis step, to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the desired peptide fragment from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: Angiotensinogen (1-13) (human) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups .

Scientific Research Applications

Angiotensinogen (1-13) (human) has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

    Biology: Investigated for its role in the renin-angiotensin system and its potential effects on blood pressure regulation and fluid balance.

    Medicine: Explored for its therapeutic potential in treating hypertension and cardiovascular diseases. It is also used in the development of diagnostic assays for angiotensinogen-related disorders.

    Industry: Utilized in the production of peptide-based drugs and as a reference standard in quality control processes

Mechanism of Action

Angiotensinogen (1-13) (human) exerts its effects through the renin-angiotensin system. The peptide is cleaved by the enzyme renin to produce angiotensin I, which is further processed to generate various bioactive peptides, including angiotensin II. Angiotensin II binds to specific receptors, leading to vasoconstriction, increased blood pressure, and the regulation of fluid and electrolyte balance. The molecular targets and pathways involved include the angiotensin II type 1 receptor (AT1R) and the angiotensin II type 2 receptor (AT2R), which mediate different physiological responses .

Comparison with Similar Compounds

Angiotensinogen (1-13) (human) can be compared with other angiotensin peptides, such as:

Uniqueness: Angiotensinogen (1-13) (human) is unique due to its specific sequence and the potential to generate multiple bioactive peptides through enzymatic processing. This versatility allows it to participate in various physiological processes and makes it a valuable target for therapeutic interventions .

Properties

Molecular Formula

C79H116N22O17

Molecular Weight

1645.9 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C79H116N22O17/c1-11-44(9)64(99-71(110)56(30-47-22-24-51(102)25-23-47)94-73(112)62(42(5)6)97-67(106)53(20-16-26-86-79(81)82)90-66(105)52(80)34-61(103)104)75(114)95-58(32-49-36-84-39-88-49)77(116)101-27-17-21-60(101)72(111)93-55(29-46-18-14-13-15-19-46)68(107)92-57(31-48-35-83-38-87-48)69(108)91-54(28-41(3)4)70(109)98-63(43(7)8)74(113)100-65(45(10)12-2)76(115)96-59(78(117)118)33-50-37-85-40-89-50/h13-15,18-19,22-25,35-45,52-60,62-65,102H,11-12,16-17,20-21,26-34,80H2,1-10H3,(H,83,87)(H,84,88)(H,85,89)(H,90,105)(H,91,108)(H,92,107)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,106)(H,98,109)(H,99,110)(H,100,113)(H,103,104)(H,117,118)(H4,81,82,86)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,60-,62-,63-,64-,65-/m0/s1

InChI Key

LNAACUNIBFSGKG-NIHJDLRZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CN=CN5)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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